molecular formula C25H23N3O3 B15019100 8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B15019100
M. Wt: 413.5 g/mol
InChI Key: KRKLIWZQEHVWOL-UHFFFAOYSA-N
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Description

8-(3,4-Dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by its unique structure, which includes a pyrazole ring fused with a quinazoline ring, and substituted with various functional groups such as methoxy, methyl, and phenyl groups

Preparation Methods

The synthesis of 8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Formation of the Quinazoline Ring: The pyrazole intermediate is then reacted with an anthranilic acid derivative under acidic or basic conditions to form the quinazoline ring.

    Substitution Reactions:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

8-(3,4-Dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups using reagents like halogens, alkyl halides, or organometallic compounds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

8-(3,4-Dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

8-(3,4-Dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C25H23N3O3/c1-15-24(16-7-5-4-6-8-16)25-26-14-19-20(28(25)27-15)11-18(12-21(19)29)17-9-10-22(30-2)23(13-17)31-3/h4-10,13-14,18H,11-12H2,1-3H3

InChI Key

KRKLIWZQEHVWOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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